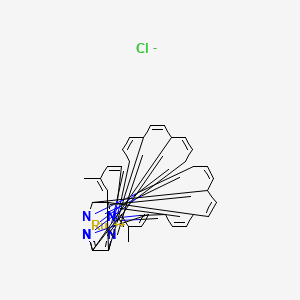
Dichloridebis(1,10-phenanthroline)(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) is a coordination complex that features ruthenium(II) as the central metal ion, coordinated with two 1,10-phenanthroline ligands and one 4,4’-dimethyl-2,2’-bipyridine ligand. This compound is known for its interesting photophysical and electrochemical properties, making it a subject of extensive research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) typically involves the reaction of ruthenium(III) chloride with 1,10-phenanthroline and 4,4’-dimethyl-2,2’-bipyridine ligands in an appropriate solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced back to ruthenium(II) from higher oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Major Products
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Ruthenium(II) complexes with different ligands.
Substitution: New coordination complexes with substituted ligands.
Wissenschaftliche Forschungsanwendungen
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.
Biology: Investigated for its potential as a DNA intercalator and its ability to induce photo-induced DNA cleavage.
Medicine: Explored for its anticancer properties due to its ability to generate reactive oxygen species upon light activation.
Wirkmechanismus
The mechanism by which Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) exerts its effects involves the interaction of its metal-to-ligand charge transfer (MLCT) excited states with molecular targets. Upon light activation, the compound can generate reactive oxygen species, leading to oxidative damage in biological systems. In DNA interactions, the compound intercalates between base pairs, disrupting the DNA structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,2’-bipyridine)ruthenium(II) complexes: These complexes have similar photophysical properties but differ in their ligand structures.
Bis(1,10-phenanthroline)ruthenium(II) complexes: These complexes also exhibit similar electrochemical behavior but lack the additional bipyridine ligand.
Uniqueness
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) is unique due to the combination of its ligands, which impart distinct photophysical and electrochemical properties. The presence of both 1,10-phenanthroline and 4,4’-dimethyl-2,2’-bipyridine ligands allows for fine-tuning of its electronic and structural characteristics, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C36H28ClN6Ru+ |
|---|---|
Molekulargewicht |
681.2 g/mol |
IUPAC-Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;1,10-phenanthroline;ruthenium(2+);chloride |
InChI |
InChI=1S/2C12H8N2.C12H12N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;;/h2*1-8H;3-8H,1-2H3;1H;/q;;;;+2/p-1 |
InChI-Schlüssel |
VNCOYBRWIAMCLR-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


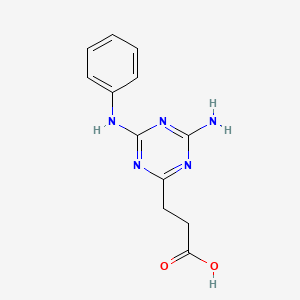
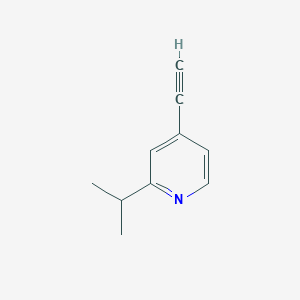
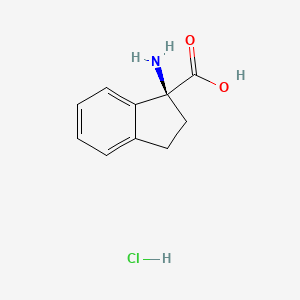
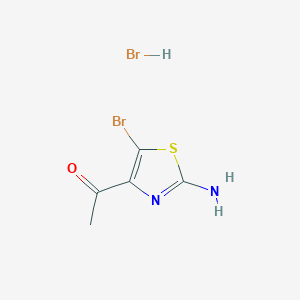
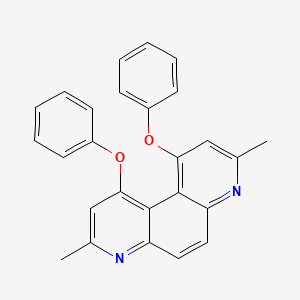
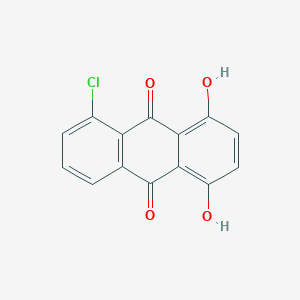
![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
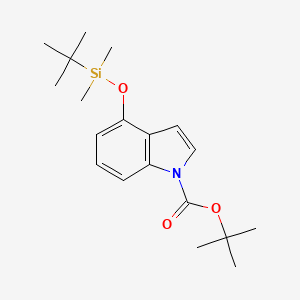
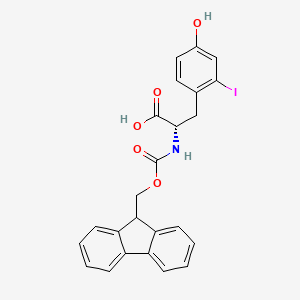
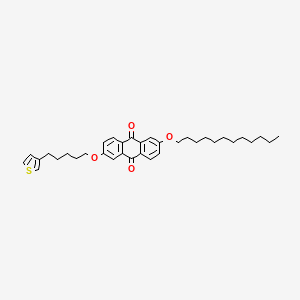
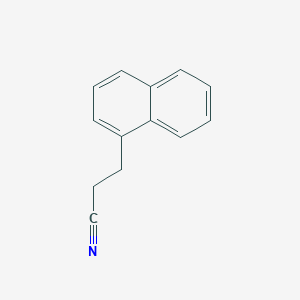
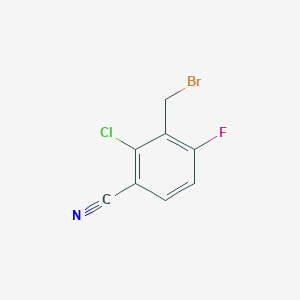

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)
